![molecular formula C11H11BrN2O2 B1600492 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid CAS No. 25796-04-7](/img/structure/B1600492.png)
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
Overview
Description
2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chemical compound belonging to the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It is also known by its CAS number: 25796-04-7 .
Molecular Structure Analysis
The molecular formula of 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is C₁₁H₁₁BrN₂O₂ . It consists of an indole ring with an amino group and a carboxylic acid group attached to it .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
4-Bromo-DL-Tryptophan, as an indole derivative, may have potential applications in anti-inflammatory and analgesic treatments. Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities, which suggests that 4-Bromo-DL-Tryptophan could be researched for similar uses .
Anti-HIV Activity
The compound’s indole core structure is also found in molecules that have been studied for anti-HIV activity. Molecular docking studies have been performed on novel indolyl derivatives as part of anti-HIV-1 research , indicating a possible research pathway for 4-Bromo-DL-Tryptophan.
Aldose Reductase Inhibition
Indole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in diabetic complications, suggesting that 4-Bromo-DL-Tryptophan could be investigated for its potential to inhibit these enzymes and contribute to diabetes treatment.
Medicinal Chemistry and Metal Complexes
Research has been conducted on indole-containing metal complexes for medicinal applications . The bromo-indol moiety present in 4-Bromo-DL-Tryptophan could be utilized to synthesize bidentate ligands for metal complexes with potential medicinal uses.
Anticancer Properties
Indole derivatives are increasingly being explored for their anticancer properties . The biological activity of 4-Bromo-DL-Tryptophan against cancer cells could be a significant area of research, given the prevalence of indoles in compounds with anticancer activity.
Antimicrobial Applications
The synthesis and multifaceted applications of indole derivatives encompass antimicrobial properties . This suggests that 4-Bromo-DL-Tryptophan could be synthesized and characterized for its potential antimicrobial efficacy.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they have significant molecular and cellular effects .
properties
IUPAC Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471844 | |
Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25796-04-7 | |
Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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